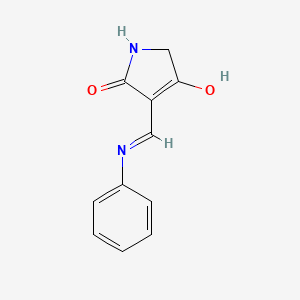
3-(anilinomethylene)-2,4-pyrrolidinedione
描述
3-(anilinomethylene)-2,4-pyrrolidinedione, also known as APD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine and has a unique chemical structure that makes it highly versatile for a range of laboratory experiments. In
科学研究应用
3-(anilinomethylene)-2,4-pyrrolidinedione has a wide range of scientific research applications, including its use as a fluorescent probe for detecting RNA and DNA, as a catalyst for organic reactions, and as a potential therapeutic agent for treating various diseases. 3-(anilinomethylene)-2,4-pyrrolidinedione has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
作用机制
The mechanism of action for 3-(anilinomethylene)-2,4-pyrrolidinedione is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cellular processes. 3-(anilinomethylene)-2,4-pyrrolidinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(anilinomethylene)-2,4-pyrrolidinedione also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3-(anilinomethylene)-2,4-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 and NF-κB activity, as well as the induction of apoptosis in cancer cells. 3-(anilinomethylene)-2,4-pyrrolidinedione has also been shown to reduce oxidative stress and inflammation in animal models of various diseases, such as arthritis and colitis.
实验室实验的优点和局限性
One of the main advantages of 3-(anilinomethylene)-2,4-pyrrolidinedione is its versatility for a range of laboratory experiments, including its use as a fluorescent probe and as a catalyst for organic reactions. 3-(anilinomethylene)-2,4-pyrrolidinedione is also relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of 3-(anilinomethylene)-2,4-pyrrolidinedione is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.
未来方向
There are several future directions for research on 3-(anilinomethylene)-2,4-pyrrolidinedione, including its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are needed to fully understand the mechanism of action for 3-(anilinomethylene)-2,4-pyrrolidinedione and to optimize its efficacy and safety for clinical use. Additionally, 3-(anilinomethylene)-2,4-pyrrolidinedione could be further explored for its potential applications in materials science and nanotechnology.
属性
IUPAC Name |
3-hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-13-11(15)9(10)6-12-8-4-2-1-3-5-8/h1-6,14H,7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGHKAYISUXHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)N1)C=NC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-isobutyl-3-oxopropanamide](/img/structure/B3728581.png)
![2-fluorobenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728592.png)
![4-bromo-N'-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide](/img/structure/B3728596.png)
![N-(2-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3728619.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3728630.png)
![(5-bromo-4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B3728635.png)
![2-(2,6-dichlorophenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B3728642.png)
![4-hydroxy-6-methyl-3-[2-(2-pyridinyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B3728654.png)
![7-methoxy-2-(2-methylphenyl)-4-{[(4-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B3728662.png)
![4-[(2-benzyl-2-phenylhydrazino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3728666.png)
![1-(pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-yldiazenyl)-2-naphthol](/img/structure/B3728668.png)
